![molecular formula C19H18N2OS B5742119 N-benzyl-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5742119.png)

N-benzyl-2-[(4-methyl-2-quinolinyl)thio]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, starting from basic aromatic compounds and proceeding through various functionalization steps. For instance, copper-catalyzed cascade syntheses have been developed for constructing quinoline and related heterocyclic compounds from halophenyl-acetamides and thiols or amines, demonstrating the versatility of metal-catalyzed processes in accessing complex quinoline scaffolds (Chen, Wang, & Bao, 2010).

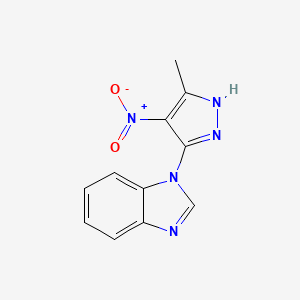

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by their planar aromatic systems, which can engage in π-π stacking interactions and hydrogen bonding, contributing to their distinctive properties. For instance, the structural analysis of various quinoline compounds reveals the importance of their planar conformations and intramolecular hydrogen bonds in dictating their molecular geometry and reactivity (Wen et al., 2006).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that quinoline derivatives, which this compound is a part of, have been used for the creation of novel drugs with diverse pharmacological activities . These activities include antimalarial, antitumor, antibacterial, anthelmintic, antiviral, antifungal, anti-inflammatory, analgesic, and cardiovascular effects .

Mode of Action

The compound is part of a larger group of quinoline derivatives, which are known to interact with various biological targets to exert their effects .

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways, leading to a wide range of pharmacological effects .

Result of Action

As a quinoline derivative, it’s likely to have a range of effects depending on the specific targets it interacts with .

Eigenschaften

IUPAC Name |

N-benzyl-2-(4-methylquinolin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c1-14-11-19(21-17-10-6-5-9-16(14)17)23-13-18(22)20-12-15-7-3-2-4-8-15/h2-11H,12-13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSKUNATAFWFQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5742036.png)

![N-cyclohexyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5742055.png)

![4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5742066.png)

![N-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5742072.png)

![1,7-dimethyl-1,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B5742087.png)

![ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5742120.png)

![5-(4-morpholinylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5742121.png)